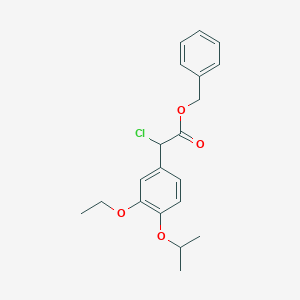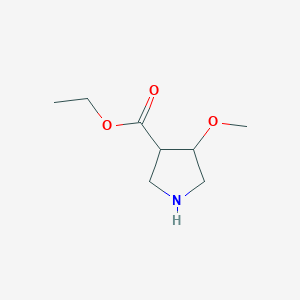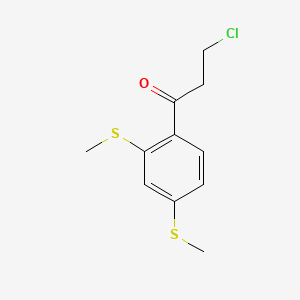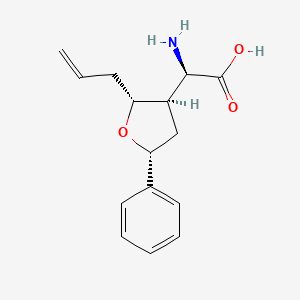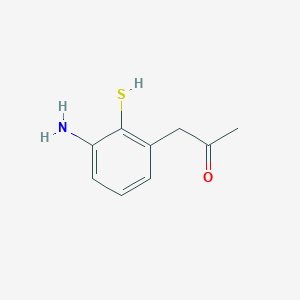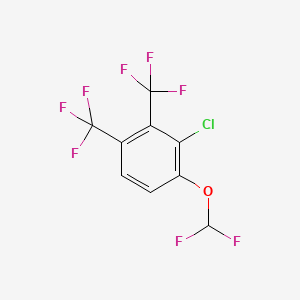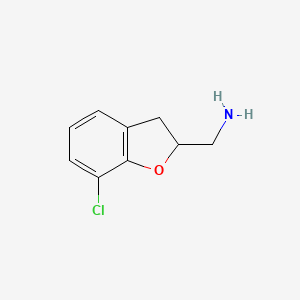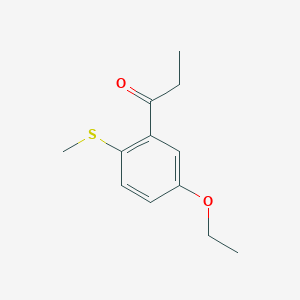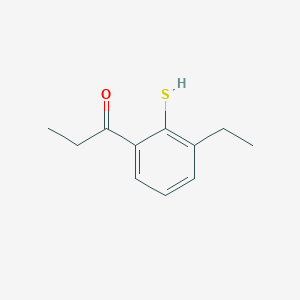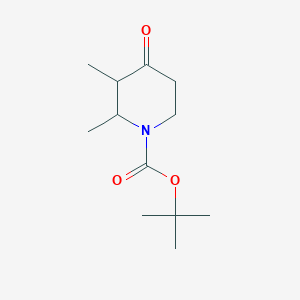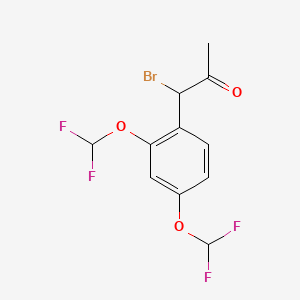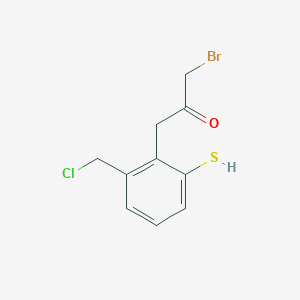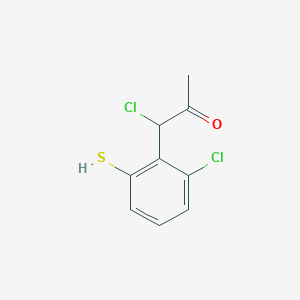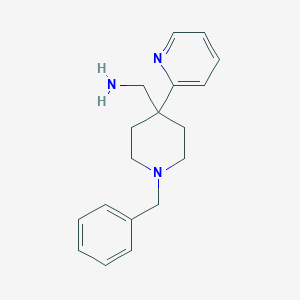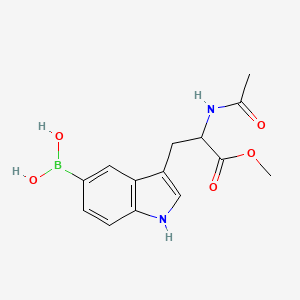
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many natural products and pharmaceuticals, and a boronic acid group, which is known for its utility in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core followed by the introduction of the boronic acid group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The indole core can interact with various receptors and enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Acetamido-3-methoxy-3-oxopropyl)anilinium acetate
- 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoic acid methyl ester
Uniqueness
Compared to similar compounds, 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid stands out due to its unique combination of an indole core and a boronic acid group
Eigenschaften
Molekularformel |
C14H17BN2O5 |
|---|---|
Molekulargewicht |
304.11 g/mol |
IUPAC-Name |
[3-(2-acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O5/c1-8(18)17-13(14(19)22-2)5-9-7-16-12-4-3-10(15(20)21)6-11(9)12/h3-4,6-7,13,16,20-21H,5H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
XWKRNMFMPARBLT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)OC)NC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


